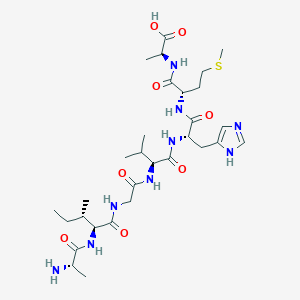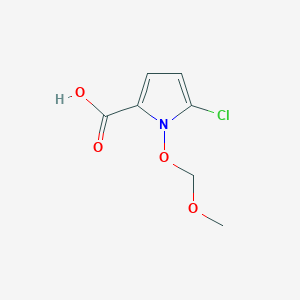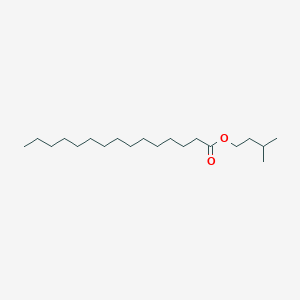
11-Bromoundecyl 8-bromooctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Bromoundecyl 8-bromooctanoate is an organic compound with the molecular formula C19H36Br2O2 It is a brominated ester, which means it contains bromine atoms attached to an alkyl chain and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Bromoundecyl 8-bromooctanoate typically involves the esterification of 11-bromoundecanol with 8-bromooctanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 11-Bromoundecyl 8-bromooctanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The alkyl chains can be oxidized to form carboxylic acids or other oxygenated derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products:
Substitution: Formation of azides, thiocyanates, or ethers.
Reduction: Formation of 11-bromoundecanol and 8-bromooctanol.
Oxidation: Formation of 11-bromoundecanoic acid and 8-bromooctanoic acid.
Scientific Research Applications
11-Bromoundecyl 8-bromooctanoate has several applications in scientific research:
Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Mechanism of Action
The mechanism by which 11-Bromoundecyl 8-bromooctanoate exerts its effects is largely dependent on its chemical structure. The bromine atoms can participate in halogen bonding, which can influence molecular interactions and binding affinities. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can further participate in biochemical pathways. The amphiphilic nature of the compound allows it to interact with lipid bilayers and membrane proteins, affecting their structure and function .
Comparison with Similar Compounds
11-Bromo-1-undecanol: A precursor in the synthesis of 11-Bromoundecyl 8-bromooctanoate.
8-Bromooctanoic acid: Another precursor used in the synthesis.
11-Bromoundecyl methacrylate: A related compound used in polymer chemistry.
Uniqueness: this compound is unique due to its dual bromination and ester functional group, which provides a versatile platform for further chemical modifications. Its amphiphilic nature makes it particularly useful in studies involving lipid interactions and membrane dynamics.
Properties
CAS No. |
819883-38-0 |
|---|---|
Molecular Formula |
C19H36Br2O2 |
Molecular Weight |
456.3 g/mol |
IUPAC Name |
11-bromoundecyl 8-bromooctanoate |
InChI |
InChI=1S/C19H36Br2O2/c20-16-12-8-4-2-1-3-5-10-14-18-23-19(22)15-11-7-6-9-13-17-21/h1-18H2 |
InChI Key |
IAUPDMZVXQPHGB-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCOC(=O)CCCCCCCBr)CCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(4-fluorophenyl)-](/img/structure/B12526405.png)
![1H-Pyrazole, 1-[2-(ethenyloxy)ethyl]-](/img/structure/B12526406.png)


![4-(2-{4-[3-(4-Fluorophenyl)propyl]piperazin-1-yl}ethyl)-2-methoxyphenol](/img/structure/B12526422.png)
![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-methylaniline](/img/structure/B12526436.png)


![Ethyl 3-[(chlorosulfonyl)amino]benzoate](/img/structure/B12526449.png)

![Thieno[3,2-e][2,1,3]benzoselenadiazole](/img/structure/B12526461.png)

![2,3-Bis(E)({[4-(dibutylamino)phenyl]methylidene}amino)but-2-enedinitrile](/img/structure/B12526468.png)

